molecular formula C13H15NS B3240397 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine CAS No. 143380-24-9

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine

Cat. No.: B3240397
CAS No.: 143380-24-9
M. Wt: 217.33 g/mol
InChI Key: VCWBYJUTEWCXHW-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine (CAS 143380-24-9) is a high-purity synthetic organic compound supplied as a solid powder for research applications . With a molecular formula of C13H15NS and a molecular weight of 217.33 g/mol, this molecule is a substituted phenethylamine, a class known for its significance in medicinal chemistry and neuroscience research . Its core structure consists of a phenethylamine backbone functionalized with a 3-methylthiophen-2-yl group, making it a valuable chemical intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates . As a substituted phenethylamine, it is of high interest in neuroscience for studying the structure-activity relationships of trace amine-associated receptor 1 (TAAR1) agonists and monoamine-releasing agents . Researchers utilize this compound and its analogs to probe neurotransmitter systems and investigate novel pathways for neurological disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Appropriate safety precautions must be observed during handling; it may be harmful if swallowed and cause skin or serious eye irritation . For more detailed safety information, please request the Safety Data Sheet (SDS). It is recommended to store the product at 4°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylthiophen-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBYJUTEWCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes or sulfonated derivatives.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a thiophene ring with a phenylethanamine moiety allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine, also known by its CAS number 143380-24-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15S\text{C}_{13}\text{H}_{15}\text{S}

It features a thiophene ring, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cell signaling pathways, antimicrobial properties, and potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess notable antibacterial activity against various pathogens. Although specific data for this compound is limited, it is hypothesized that its structural similarities may confer comparable effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainInhibition Zone (mm)Reference
Thiazole Derivative AE. coli15
Thiazole Derivative BS. aureus20
1-(3-Methylthiophen-2-yl)-2-aminoethanolNot tested yetN/AN/A

2. Effects on Cell Signaling

Recent studies have highlighted the role of phosphoinositide 3-kinases (PI3Ks) in various cellular processes such as growth and metabolism. The compound's structural features suggest it may interact with these pathways, potentially acting as an inhibitor or modulator.

Case Study: PI3K Inhibition
In a study investigating selective inhibitors for PI3K-C2α, compounds with similar scaffolds to this compound demonstrated significant inhibitory activity with IC50 values ranging from 0.51 μM to 0.10 μM depending on structural modifications . This suggests the potential for similar efficacy in modulating PI3K activity.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the presence of the methylthiophene moiety may play a crucial role in binding to specific targets within the cell signaling pathways.

Future Research Directions

Further studies are necessary to explore:

  • In vitro and In vivo Studies : Detailed investigations into the pharmacokinetics and pharmacodynamics of this compound.
  • Structure–Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Adjust substituent steric effects to improve regioselectivity .

How can researchers resolve overlapping signals in the NMR characterization of this compound?

Basic Research Question
Overlapping signals in 1H^1H NMR spectra (e.g., aromatic protons or methyl groups) can be addressed using:

  • 2D NMR Techniques : HSQC and HMBC to assign coupled protons and carbons.
  • Variable Temperature NMR : To separate broadened signals caused by dynamic processes.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]+^+ peak matching calculated mass) .

Q. Example 1H^1H NMR Data (CDCl3_3) :

δ (ppm)MultiplicityAssignment
1.78s (6H)CH3_3 (thiophene)
2.90–3.20m (2H)CH2_2 (ethylamine)
7.20–7.40m (5H)Phenyl ring protons

What advanced strategies are used to analyze crystallographic data for structural confirmation?

Advanced Research Question
For single-crystal X-ray diffraction:

  • Software Tools : SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve anisotropic displacement ellipsoids and hydrogen bonding networks .
  • Validation : Use WinGX for geometry analysis (bond lengths, angles) and ORTEP for visualization .

Q. Common Challenges :

  • Twinned Crystals : Employ twin refinement protocols in SHELXL.
  • Disorder Modeling : Use PART instructions to refine disordered moieties .

How can researchers evaluate the bioactivity of this compound against neurological targets?

Advanced Research Question
Methodological Approach :

  • In Silico Docking : Use AutoDock Vina to predict binding affinity to serotonin/dopamine receptors (amine functionality suggests CNS activity) .
  • In Vitro Assays :
    • Radioligand Binding : Compete with 3H^3H-labeled ligands (e.g., 5-HT2A_2A receptors).
    • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors.

Q. Key Considerations :

  • Synthesize enantiomerically pure forms (if chiral) to assess stereoselective activity.
  • Validate pharmacokinetics via HPLC-MS in plasma/brain homogenates .

How should researchers address discrepancies in reported spectral data or purity?

Advanced Research Question
Root Causes :

  • Isomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Residual Solvents : Analyze via GC-MS (e.g., methanol/ethyl acetate traces).

Q. Resolution Workflow :

Repetitive Purification : Re-crystallize from ethanol/water.

Alternative Techniques :

  • LC-NMR : Coupled chromatography-NMR for real-time impurity identification.
  • Elemental Analysis : Confirm C/H/N/S ratios against theoretical values .

What computational methods are recommended for studying electronic properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) to predict frontier orbitals (HOMO/LUMO) and redox potentials.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.

Q. Applications :

  • Predict reactivity in nucleophilic/electrophilic reactions.
  • Guide design of derivatives with enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
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1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine

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